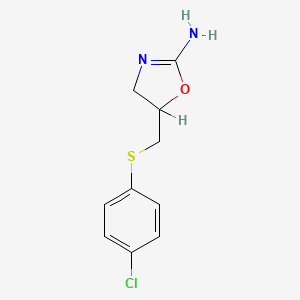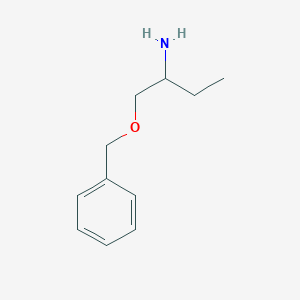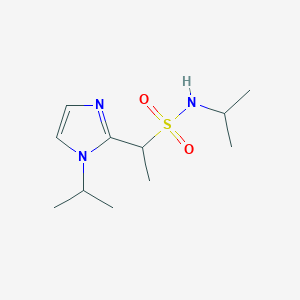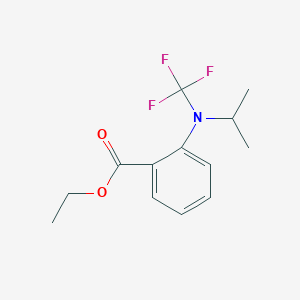
(2-Chloro-6-fluorophenyl)methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-fluorophenyl)methanesulfonic acid is an organosulfur compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with a methanesulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)methanesulfonic acid typically involves the sulfonation of 2-chloro-6-fluorobenzene. One common method is the reaction of 2-chloro-6-fluorobenzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2-Chloro-6-fluorophenyl)methanesulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonic acid group can participate in redox reactions, although these are less common.
Coupling Reactions: The aromatic ring can engage in coupling reactions such as Suzuki-Miyaura coupling, where the chloro or fluoro group is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.
科学的研究の応用
(2-Chloro-6-fluorophenyl)methanesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2-Chloro-6-fluorophenyl)methanesulfonic acid exerts its effects depends on the specific application. In chemical reactions, the sulfonic acid group can act as a strong acid, facilitating various transformations. In biological systems, the compound can interact with proteins and other biomolecules, potentially altering their functions.
類似化合物との比較
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Similar in structure but with an acetic acid group instead of a methanesulfonic acid group.
2-Chloro-6-fluorobenzene: Lacks the methanesulfonic acid group, making it less reactive in certain types of reactions.
Methanesulfonic acid: Lacks the aromatic ring and halogen substituents, making it a simpler molecule with different reactivity.
Uniqueness
(2-Chloro-6-fluorophenyl)methanesulfonic acid is unique due to the combination of its chloro and fluoro substituents along with the methanesulfonic acid group. This combination imparts distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry.
特性
分子式 |
C7H6ClFO3S |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
(2-chloro-6-fluorophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H6ClFO3S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12) |
InChIキー |
JYDOYTVQCKXMGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)


![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)

![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)





